(Docos-1-en-1-yl)(triethoxy)silane
Description
(Docos-1-en-1-yl)(triethoxy)silane is an organosilicon compound with the molecular formula C₃₀H₆₂O₃Si. It features a long-chain alkenyl group (docos-1-en-1-yl) bonded to a triethoxysilane moiety. The triethoxy group (-Si(OCH₂CH₃)₃) enables hydrolysis and subsequent crosslinking, making it valuable in surface modification, polymer composites, and adhesion promotion. The presence of a double bond (C=C) in the docosenyl chain may enhance reactivity in polymerization or grafting applications, while the long hydrocarbon chain contributes to hydrophobicity and compatibility with organic matrices .
Properties
CAS No. |
330457-44-8 |
|---|---|
Molecular Formula |
C28H58O3Si |
Molecular Weight |
470.8 g/mol |
IUPAC Name |
docos-1-enyl(triethoxy)silane |
InChI |
InChI=1S/C28H58O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-32(29-6-2,30-7-3)31-8-4/h27-28H,5-26H2,1-4H3 |
InChI Key |
KGRLFXUFXPWRDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC=C[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Docosenyltriethoxysilane is typically synthesized by reacting dodecenyltriethoxysilane with tetradecenyl bromide. The specific synthesis steps can be fine-tuned and optimized as needed .
Industrial Production Methods: Industrial production of docosenyltriethoxysilane involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process often includes purification steps such as distillation and recrystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Docosenyltriethoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. It can react with water and moisture in the air, liberating ethanol .
Common Reagents and Conditions:
Hydrolysis: In the presence of water, docosenyltriethoxysilane hydrolyzes to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Polymerization: Under specific conditions, docosenyltriethoxysilane can polymerize to form complex siloxane structures.
Major Products Formed:
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane bonds.
Polymerization: Complex siloxane structures.
Scientific Research Applications
Docosenyltriethoxysilane has a wide range of applications in scientific research, including:
Mechanism of Action
Docosenyltriethoxysilane exerts its effects by forming self-assembled monolayers on surfaces. The hydrolyzable group in the compound forms stable condensation products with siliceous surfaces and other oxides such as those of aluminum, zirconium, tin, titanium, and nickel. The organofunctional group alters the wetting or adhesion characteristics of the substrate, catalyzes chemical transformations at the heterogeneous interface, orders the interfacial region, or modifies its partition characteristics .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and applications of (Docos-1-en-1-yl)(triethoxy)silane with analogous compounds:
Q & A
Basic Research Questions
Q. What are the optimal synthesis methods for (Docos-1-en-1-yl)(triethoxy)silane, and how do reaction conditions influence yield and purity?
- Methodological Answer : The direct synthesis method using silicon powder and ethanol is preferred for trialkoxysilanes due to shorter reaction steps, reduced chlorine contamination, and higher resource efficiency . For analogs like triethoxy(vinyl)silane, ethoxy groups are chosen over methoxy for improved hydrolytic stability and lower toxicity . Key variables include temperature control (50–80°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (e.g., 1:3 molar ratio of silicon to alcohol). Post-synthesis purification via fractional distillation or column chromatography is recommended to isolate the target compound from byproducts like tetraethoxysilane .
Q. How can researchers characterize the structure and purity of (Docos-1-en-1-yl)(triethoxy)silane?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the docosenyl chain (δ 5.3–5.5 ppm for vinyl protons) and ethoxy groups (δ 1.2 ppm for CH₃, δ 3.8 ppm for CH₂) .
- FTIR : Peaks at ~1080 cm⁻¹ (Si-O-C) and ~1600 cm⁻¹ (C=C) validate functional groups .
- GC-MS : Detects impurities (e.g., unreacted silanes) with a detection limit of <0.1% .
Q. What safety protocols are critical when handling (Docos-1-en-1-yl)(triethoxy)silane in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Waste Disposal : Segregate waste in labeled containers and treat with alkaline hydrolysis (e.g., 10% NaOH) to neutralize silanol byproducts before disposal .
- Emergency Measures : For spills, absorb with inert materials (e.g., vermiculite) and avoid water to prevent exothermic hydrolysis .
Q. What are the primary applications of (Docos-1-en-1-yl)(triethoxy)silane in materials science?
- Methodological Answer : It is used as a surface modifier to impart hydrophobicity. For example, grafting onto silica nanoparticles (1–5 wt% silane) via sol-gel processes enhances water contact angles >120° . In composites, it improves dispersion in polymer matrices (e.g., polyethylene) by reducing interfacial tension .
Advanced Research Questions
Q. How can researchers mitigate hydrolysis-induced side reactions during the synthesis of (Docos-1-en-1-yl)(triethoxy)silane?
- Methodological Answer : Hydrolysis of ethoxysilanes is slower than chlorosilanes but still requires strict anhydrous conditions. Use molecular sieves (3Å) in reaction mixtures and store reagents under inert gas. For controlled hydrolysis in applications (e.g., sol-gel coatings), optimize pH (4–6) and humidity (30–50% RH) to favor condensation over premature gelation .
Q. How should conflicting data on crosslinking efficiency in silane-functionalized composites be resolved?
- Methodological Answer : Contradictions often arise from varying curing conditions (time, temperature) or substrate pretreatment. Systematic studies using DOE (Design of Experiments) can isolate variables. For example, compare silane loading (1–10 wt%) on glass substrates pre-treated with plasma vs. acid etching. Characterize crosslink density via swelling tests (ASTM D2765) or DMA .
Q. What strategies enhance the thermal stability of (Docos-1-en-1-yl)(triethoxy)silane-derived coatings?
- Methodological Answer : Incorporate thermally stable co-monomers (e.g., phenyltriethoxysilane) during sol-gel synthesis. TGA analysis shows phenyl-containing silanes increase decomposition onset temperatures by ~50°C compared to alkyl variants . Alternatively, post-treatment annealing (200–300°C under N₂) removes residual solvents and strengthens Si-O-Si networks .
Q. How can meta-analysis frameworks address inconsistencies in silane performance studies?
- Methodological Answer : Apply the PICO framework to define Population (substrate type), Intervention (silane concentration), Comparison (untreated controls), and Outcome (contact angle/adhesion strength). Use random-effects models in meta-analysis to account for heterogeneity across studies (e.g., different curing times) and assess publication bias via funnel plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
